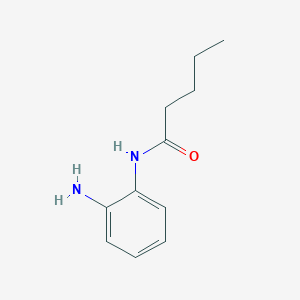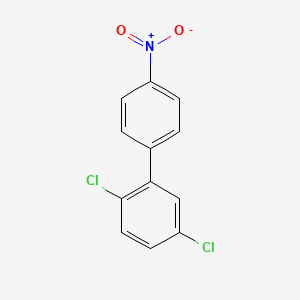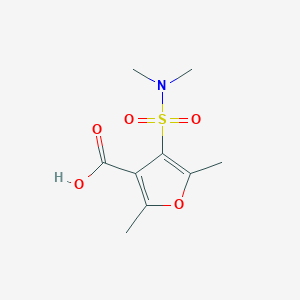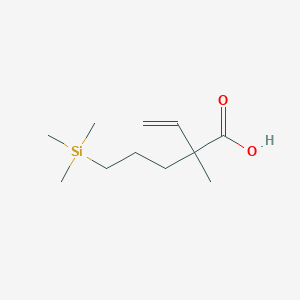
2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group, a methyl group, and a trimethylsilyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of pentanoic acid derivatives and trimethylsilyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyl and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Ketoisovaleric acid, bis(trimethylsilyl)-
- 2-Methyl-3-ketobutyric acid, bis(trimethylsilyl)-
Uniqueness
2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ethenyl group allows for additional reactivity compared to similar compounds, making it valuable in various applications.
Propriétés
Numéro CAS |
88729-72-0 |
|---|---|
Formule moléculaire |
C11H22O2Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-5-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C11H22O2Si/c1-6-11(2,10(12)13)8-7-9-14(3,4)5/h6H,1,7-9H2,2-5H3,(H,12,13) |
Clé InChI |
XGUXUSDHHONTEL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC[Si](C)(C)C)(C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
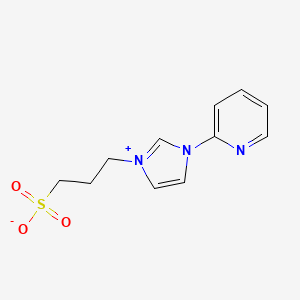
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)
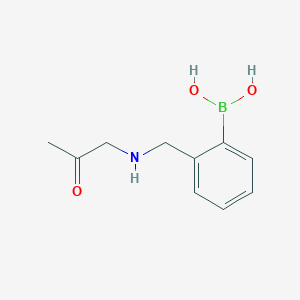
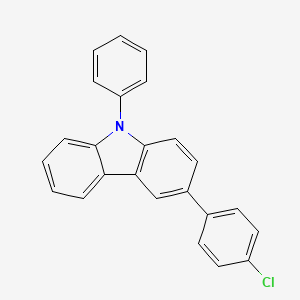
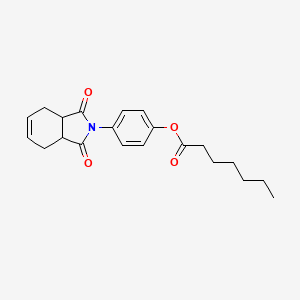
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
